rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, trans
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Overview
Description
The compound rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, trans is a synthetic organic compound commonly studied in various fields of chemistry, biology, and medicine. Known for its complex structure and diverse reactivity, this compound plays a significant role in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, trans often involves multi-step reactions starting from simpler organic molecules. Common steps include the construction of the pyrrolidine ring, introduction of the tert-butoxycarbonyl protecting group, and the addition of the methoxyphenyl moiety. Typically, these reactions require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis, utilizing optimized reaction conditions to ensure consistency and efficiency. Steps often include batch or continuous-flow processes, which are designed to maintain high productivity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the conversion of carbonyl groups into alcohols or amines.
Substitution: : Common substitution reactions include nucleophilic aromatic substitution on the methoxyphenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.
Reducing Agents: : Common reagents include lithium aluminium hydride and sodium borohydride.
Substitution Reagents: : Nucleophiles like amines or thiols, often under basic or neutral conditions.
Major Products:
The major products formed from these reactions can vary widely but often include modified pyrrolidine derivatives with altered functional groups.
Scientific Research Applications
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, trans is utilized in several scientific research areas:
Chemistry: : Used as a precursor for the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: : Serves as a tool in studying biological pathways and enzyme functions.
Medicine: : Investigated for potential therapeutic applications, including as a lead compound in drug discovery.
Industry: : Used in the development of specialty chemicals and materials.
Mechanism of Action
Comparing rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, trans with other pyrrolidine derivatives highlights its unique chemical and biological properties:
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: : Similar in structure but with variations in reactivity and biological activity.
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid: : Differences in the position of the methoxy group lead to distinct chemical behaviors.
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid: : Lacks the methoxy group, resulting in altered chemical and biological properties.
Comparison with Similar Compounds
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid
This compound's unique structure and versatile reactivity make it a valuable subject of study across multiple scientific disciplines.
Properties
CAS No. |
1420536-93-1 |
---|---|
Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 |
Purity |
95 |
Origin of Product |
United States |
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